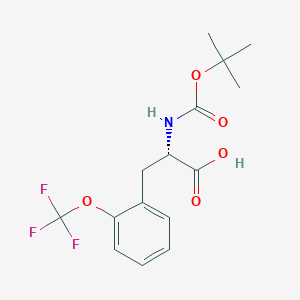![molecular formula C15H18BN3O3 B6337845 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester CAS No. 2096337-68-5](/img/structure/B6337845.png)
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a pyridazinone ring and a pyridine ring, both of which are functionalized with boronic acid and pinacol ester groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the formation of new carbon-carbon bonds through processes such as oxidative addition and transmetalation . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst, which undergoes various oxidation states and coordination changes during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- N-Cbz-3,6-Dihydro-2H-pyridine-4-boronic acid pinacol ester
- Piperidine-4-boronic acid pinacol ester
Uniqueness
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is unique due to the presence of both pyridazinone and pyridine rings, which provide additional functionalization options and reactivity compared to other boronic esters. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-7-9-17-12(10-11)19-13(20)6-5-8-18-19/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVAUOSWCKUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
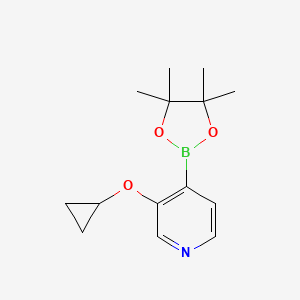



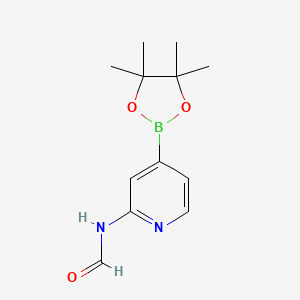

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
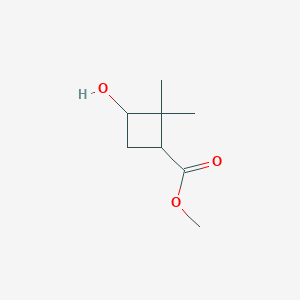
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B6337833.png)
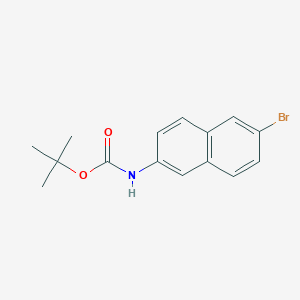
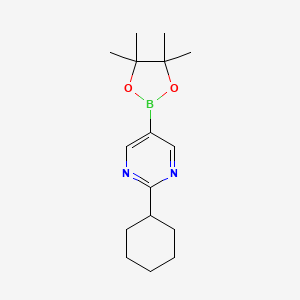
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
